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Cat. No.: B12384174 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3]

Activating mutations in the FLT3 gene are among the most common genetic alterations in

Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][4][5][6] These

mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive

activation of the kinase, driving aberrant cell growth and contributing to a poor prognosis.[1][4]

[5][7] Consequently, FLT3 has emerged as a critical therapeutic target, and several FLT3

inhibitors have been developed.[6][8][9] Flt3-IN-25 is one such inhibitor. The screening of Flt3-
IN-25 analogs is a rational approach to discover novel compounds with improved potency,

selectivity, and pharmacokinetic properties. This document provides a detailed high-throughput

screening (HTS) protocol for the identification and characterization of novel Flt3 inhibitors

derived from the Flt3-IN-25 scaffold using the ADP-Glo™ Kinase Assay.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the

amount of ADP produced during a kinase reaction.[10][11][12] The assay is performed in two

steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the

enzymatic reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is

added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin
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reaction to produce a light signal.[11][12] The luminescence intensity is directly proportional to

the amount of ADP formed and, therefore, to the Flt3 kinase activity.[10][11] Inhibitors of Flt3

will decrease the production of ADP, resulting in a lower luminescent signal.
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Caption: Simplified Flt3 signaling cascade.
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Experimental Protocols
Materials and Reagents

Reagent Supplier Catalog Number

FLT3 Kinase Enzyme System Promega V4064

ADP-Glo™ Kinase Assay Promega V9101

Flt3-IN-25 Selleckchem S7979

ATP (Adenosine 5'-

triphosphate)
Sigma-Aldrich A7699

DMSO, Biotechnology Grade Sigma-Aldrich D2650

HEPES Sigma-Aldrich H3375

MgCl₂ Sigma-Aldrich M8266

Brij-35 Sigma-Aldrich B4184

DTT Sigma-Aldrich D0632

384-well low-volume, white

plates
Corning 3673

Flt3-IN-25 Analog Library In-house/Vendor N/A

Equipment
Multimode plate reader with luminescence detection capability (e.g., BMG PHERAstar FS,

Tecan Spark)

Acoustic liquid handler (e.g., ECHO 525) or multichannel pipettes

Plate shaker

Centrifuge with plate rotor

Solution Preparation
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1x Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, and 2 mM DTT. Prepare from stock solutions and store at 4°C. Add DTT fresh before

use.

ATP Stock Solution (10 mM): Dissolve ATP in nuclease-free water. Aliquot and store at

-20°C.

Flt3-IN-25 Control (10 mM Stock): Dissolve Flt3-IN-25 in 100% DMSO. Aliquot and store at

-20°C.

Analog Library Plates: Prepare stock plates of Flt3-IN-25 analogs dissolved in 100% DMSO,

typically at a concentration of 10 mM. From this, create intermediate plates and final assay-

ready plates at the desired concentrations.

Protocol 1: Primary High-Throughput Screen
This protocol is designed to screen a large library of Flt3-IN-25 analogs at a single

concentration to identify "hits".

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds

(from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate for a final

assay concentration of 10 µM. Dispense 50 nL of DMSO for negative (0% inhibition) and

positive (100% inhibition) controls.

Enzyme Addition: Prepare a 2x Flt3 enzyme solution (e.g., 20 ng/µL in 1x Kinase Reaction

Buffer). Add 2.5 µL of this solution to each well.

Positive Control: To the positive control wells (containing DMSO), add 2.5 µL of a 2x solution

of Flt3-IN-25 (e.g., 20 µM in 1x Kinase Reaction Buffer with 2% DMSO) to achieve a final

concentration that yields >90% inhibition.

Initiate Kinase Reaction: Prepare a 2x Substrate/ATP mix in 1x Kinase Reaction Buffer. The

final concentration of ATP should be close to its Km for Flt3. Add 2.5 µL of this mix to all

wells. The final reaction volume is 5 µL.

Incubation: Briefly centrifuge the plates (e.g., 1 min at 1000 rpm) to collect reagents at the

bottom of the wells. Incubate at room temperature for 60-120 minutes.
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Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for

40 minutes at room temperature.[11]

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60

minutes at room temperature.[11]

Data Acquisition: Measure luminescence using a plate reader.

Data Analysis for Primary Screen
Percent Inhibition Calculation:

Where RLU is the Relative Luminescence Unit.

Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality of the

assay.[13][14][15]

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[14][16]

Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for "hit" compounds identified in the primary screen to determine their potency.

Compound Plating: Create a serial dilution series for each hit compound (e.g., 10-point, 3-

fold dilutions starting from 100 µM) in 100% DMSO.

Assay Procedure: Follow the same procedure as the primary screen (steps 1-8), dispensing

50 nL of each concentration of the serially diluted compounds into the assay plates.

Data Analysis:

Calculate the percent inhibition for each compound concentration.

Plot percent inhibition against the logarithm of the compound concentration.

Fit the data using a non-linear regression model (four-parameter variable slope) to

determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme

activity by 50%.[17][18]
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Caption: High-throughput screening workflow for Flt3 inhibitors.

Data Presentation
Table 1: Representative Primary Screening Data

Compound ID Conc. (µM) % Inhibition Hit ( >50%)

Flt3-IN-25 10 98.2 Yes

Analog-001 10 85.7 Yes

Analog-002 10 12.3 No

Analog-003 10 92.1 Yes

Analog-004 10 45.6 No

Analog-005 10 68.4 Yes

Table 2: IC₅₀ Values for Confirmed Hits
Compound ID IC₅₀ (nM) Hill Slope R² Value

Flt3-IN-25 25.4 1.1 0.995

Analog-001 15.8 1.2 0.998

Analog-003 32.1 0.9 0.991

Analog-005 89.5 1.0 0.993

Conclusion
The described ADP-Glo™ based high-throughput screening protocol provides a robust and

reliable method for identifying and characterizing novel Flt3 kinase inhibitors from a library of

Flt3-IN-25 analogs. The assay demonstrates excellent quality control parameters, as assessed

by the Z'-factor, and allows for the accurate determination of inhibitor potency through IC₅₀

values. Confirmed hits from this screening cascade can be advanced to secondary assays,

such as selectivity profiling against other kinases and cell-based assays, to further evaluate

their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: High-Throughput Screening Protocol
for Flt3-IN-25 Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384174#high-throughput-screening-protocol-for-
flt3-in-25-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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